2-Nitro-2-propyl-1,3-propanediol

Description

Historical Context and Evolution of Nitroalcohol Chemistry

The chemistry of nitroalcohols is rooted in the nitroaldol reaction, commonly known as the Henry reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. This fundamental carbon-carbon bond-forming reaction provides a direct route to β-nitroalcohols. The versatility of the nitro group, which can be transformed into a wide array of other functional groups (such as amines, ketones, or aldehydes), has made nitroalcohols valuable intermediates in organic synthesis.

The development of more complex nitroalcohols, such as 1,3-propanediol (B51772) derivatives, followed from this foundational chemistry. The synthesis of compounds like 2-bromo-2-nitro-1,3-propanediol (bronopol), first reported in 1897, showcased the potential for further functionalization of the nitroalkane structure. atamanchemicals.com The synthesis of these diols typically involves reacting a nitroalkane with two equivalents of formaldehyde (B43269), followed by other modifications. atamanchemicals.comgoogle.com For instance, the production of 2-bromo-2-nitro-1,3-propanediol is achieved through the reaction of nitromethane (B149229) with formaldehyde, followed by bromination. atamanchemicals.comgoogle.com Similarly, the synthesis of other derivatives like 2-ethyl-2-nitro-1,3-propanediol (B1594928) and 2-methyl-2-nitro-1,3-propanediol (B193712) follows analogous pathways, demonstrating a modular approach to creating a diverse family of nitrodiols. nist.govchemicalbook.com The compound 2-Nitro-2-propyl-1,3-propanediol is a member of this family, representing a variation with a propyl group at the C2 position.

Structural Features of this compound and Their Chemical Implications

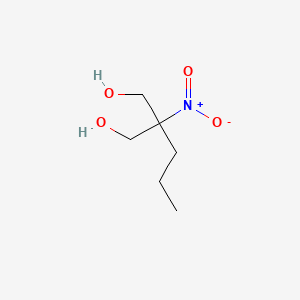

The molecular structure of this compound (C₆H₁₃NO₄) is central to its chemical behavior. nih.gov It is built upon a 1,3-propanediol backbone, which is substituted at the second carbon with both a nitro group (-NO₂) and a propyl group (-CH₂CH₂CH₃). nih.govstenutz.eu This arrangement confers specific properties and reactivity patterns to the molecule.

The Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the molecule's reactivity. It acidifies the alpha-protons in precursor nitroalkanes and activates the molecule for various transformations. The nitro group itself can be reduced to an amine, providing a pathway to amino-diols, which are valuable building blocks in pharmaceutical and materials science.

The Hydroxyl Groups: The two primary hydroxyl groups (-OH) at positions 1 and 3 are key functional sites. They allow for the formation of esters, ethers, and carbamates. google.com Furthermore, these groups can participate in hydrogen bonding, which affects the compound's physical properties such as solubility and melting point. The presence of two hydroxyl groups allows for the formation of polymers, such as polyesters, making it a potential monomer in materials science, similar to its parent compound, 1,3-propanediol. nih.govfrontiersin.org

The Propyl Group: The propyl substituent at the C2 position adds to the molecule's steric bulk and lipophilicity compared to smaller analogues like 2-methyl-2-nitro-1,3-propanediol. nist.gov This can influence its solubility in non-polar solvents and may modulate its interaction with biological systems or its packing in a crystal lattice.

The combination of these functional groups in a single molecule makes this compound a multifunctional and stereochemically complex compound.

Below is a table summarizing key physicochemical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₄ | nih.govstenutz.eu |

| IUPAC Name | 2-nitro-2-propylpropane-1,3-diol | nih.gov |

| Molecular Weight | 163.17 g/mol | nih.govstenutz.eu |

| CAS Number | 5638-92-6 | nih.govsigmaaldrich.com |

| Monoisotopic Mass | 163.08445790 Da | nih.govuni.lu |

Overview of Current Research Trajectories and Interdisciplinary Relevance

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories for closely related nitroalcohols provide insight into its potential areas of investigation and application. The interdisciplinary relevance of this class of compounds spans materials science, energetic materials, and synthetic chemistry.

Materials Science: A primary area of interest for diols is in polymer chemistry. 1,3-Propanediol is a key monomer in the synthesis of polyesters like polytrimethylene terephthalate (B1205515) (PTT). nih.govfrontiersin.org The functionalized core of this compound could be used to synthesize specialty polymers with tailored properties, such as enhanced thermal stability or modified mechanical strength. ontosight.ai The nitro group could be retained for specific functionalities or converted to other groups post-polymerization.

Energetic Materials: Nitro compounds are a cornerstone of energetic materials. Research into compounds like 1,3-diazido-2-methyl-2-nitropropane, synthesized from a nitro-propanediol precursor, highlights their potential use as energetic plasticizers in propellants and gas generators. researchgate.net The high nitrogen and oxygen content of such molecules contributes to their energetic properties. The study of the thermal decomposition of these materials is a key research area. researchgate.net

Pharmaceutical and Biological Research: The broader class of nitro-containing compounds has been investigated for various biological activities. ontosight.ai While specific applications for this compound are not established, related structures are explored for their potential as antimicrobial or anticancer agents. ontosight.ai High-throughput screening methods are often employed to assess the bioactivity of novel chemical entities. epa.govepa.gov

The interdisciplinary nature of this research stems from the compound's identity as a versatile chemical intermediate. Its synthesis and characterization are rooted in organic chemistry, its potential applications in polymer science draw from materials engineering, and its exploration as an energetic material connects to defense and aerospace research.

Methodological Paradigms in the Study of Complex Organic Compounds

The study of a multifunctional compound like this compound requires a suite of modern analytical and computational techniques to elucidate its structure, purity, and properties.

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework of the molecule and verifying its successful synthesis.

Infrared (IR) Spectroscopy: FTIR is used to identify the key functional groups present, such as the characteristic strong absorptions of the nitro (-NO₂) and hydroxyl (-OH) groups. researchgate.net

Mass Spectrometry (MS): MS is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation. researchgate.net Techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS) are used for separation and identification in complex mixtures. researchgate.net

Thermal Analysis:

Differential Scanning Calorimetry (DSC): DSC is used to study thermal transitions, such as melting point and decomposition temperature. For energetic materials, it can reveal exothermic decomposition events. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature, providing information about thermal stability and decomposition pathways. Coupling TGA with MS or FTIR allows for the identification of the gaseous products evolved during decomposition. researchgate.net

Computational Chemistry:

Density Functional Theory (DFT): Computational methods like DFT are increasingly used to predict molecular conformations, electronic structures, IR spectra, and thermodynamic properties of novel compounds. researchgate.net These theoretical calculations can complement experimental findings and provide deeper insight into reaction mechanisms and material properties.

These methodological paradigms provide a robust framework for the comprehensive analysis of complex organic compounds, enabling researchers to understand their structure-property relationships and explore their potential applications in various scientific fields.

Properties

IUPAC Name |

2-nitro-2-propylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-2-3-6(4-8,5-9)7(10)11/h8-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMILNLGCVJMNIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)(CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70204937 | |

| Record name | 2-Nitro-2-propyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5638-92-6 | |

| Record name | 2-Nitro-2-propyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005638926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-2-propyl-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70204937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITRO-2-PROPYL-1,3-PROPANEDIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Nitro 2 Propyl 1,3 Propanediol

Classical and Contemporary Synthetic Routes to Nitropropanediols

The formation of nitro-diol structures, such as 2-Nitro-2-propyl-1,3-propanediol, predominantly relies on the creation of carbon-carbon bonds adjacent to a nitro group. The Henry reaction stands out as a fundamental method for this purpose.

Henry Reaction (Nitroaldol Condensation) and its Mechanistic Variants

The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that combines a nitroalkane with an aldehyde or ketone in the presence of a base. wikipedia.org This reaction is analogous to the aldol (B89426) reaction and is a cornerstone in the synthesis of β-nitro alcohols. wikipedia.orgsynarchive.com The reaction was first described by Louis Henry in 1895. wikipedia.orgsynarchive.com

The mechanism of the Henry reaction commences with the deprotonation of the nitroalkane at the α-carbon, forming a nitronate anion. wikipedia.org This nitronate is a key intermediate, acting as a nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone. wikipedia.orgtcichemicals.com The resulting β-nitro alkoxide is then protonated to yield the final β-nitro alcohol product. wikipedia.org All steps in the Henry reaction are reversible. wikipedia.org

In the context of synthesizing a diol like this compound, a "double Henry" reaction can occur, particularly with formaldehyde (B43269). youtube.com This involves the initial product, a nitroalcohol, reacting further with another molecule of formaldehyde. youtube.com The products of the Henry reaction are valuable synthetic intermediates as they can be converted to other functional groups, such as nitroalkenes through dehydration, or β-amino alcohols via reduction of the nitro group. wikipedia.orgtcichemicals.com

The synthesis of a related compound, 2-bromo-2-nitro-1,3-propanediol (bronopol), illustrates a practical application of the Henry reaction. It is produced through the reaction of nitromethane (B149229) with formaldehyde in an alkaline environment, followed by bromination. atamanchemicals.comvaibhavfinechem.com A similar principle would apply to the synthesis of this compound, where 1-nitropropane (B105015) would be the starting nitroalkane.

A process for producing the sodium salt of 2-nitro-1,3-propanediol involves reacting methanolic solutions of nitromethane with paraformaldehyde in the presence of an alkali hydroxide (B78521) and sodium methylate. google.com This highlights an industrial approach to synthesizing nitro-diols.

Multicomponent Reactions for Nitroalcohol Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.org These reactions are characterized by their high atom economy and potential for creating molecular complexity in a single step. organic-chemistry.orgnih.gov

The nitro-Mannich reaction, or aza-Henry reaction, is a notable example of an MCR that produces β-nitroamines from the reaction of a nitroalkane, an amine, and an aldehyde. nih.govnih.gov The mechanism typically involves the in-situ formation of an imine from the aldehyde and amine, which is then attacked by the nitronate anion derived from the nitroalkane. nih.gov The development of stereoselective nitro-Mannich reactions has made it a valuable tool in the synthesis of biologically active compounds. nih.gov

While not directly producing this compound, MCRs that form nitro-functionalized molecules are relevant as they showcase advanced methods for constructing the core C-C and C-N bonds found in the target compound. For instance, a one-pot, three-component synthesis of 2-nitroamines has been developed by heating an aldehyde, an aromatic amine, and a nitroalkane in a water-methanol mixture without a catalyst. organic-chemistry.org

Regio- and Stereoselective Synthetic Approaches

Controlling the regioselectivity and stereoselectivity of a reaction is crucial for the efficient synthesis of a specific isomer like this compound. In the context of the Henry reaction, achieving stereocontrol is a significant area of research. wikipedia.org Chiral metal catalysts are frequently employed to induce enantioselectivity and diastereoselectivity. wikipedia.org These catalysts typically work by coordinating to the nitro group and the carbonyl oxygen, creating a chiral environment that directs the approach of the nucleophile. wikipedia.org Metals such as zinc, copper, magnesium, and chromium have been utilized in these catalytic systems. wikipedia.org

For example, a highly diastereo- and enantioselective copper(I)-catalyzed Henry reaction has been developed using a bis(sulfonamide)-diamine ligand. organic-chemistry.org Similarly, chiral diamine-Cu(OAc)₂ complexes have been shown to be practical catalysts for asymmetric Henry reactions. organic-chemistry.org The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome, allowing for the selective synthesis of either syn or anti β-nitro alcohols. wikipedia.org

The synthesis of 2-nitro-2-phenyl-1,3-propanediol, a structurally related compound, has been achieved by reacting nitromethylbenzene with formaldehyde using a base like sodium bicarbonate as a catalyst. google.com This modified approach highlights how the choice of base can influence the reaction outcome.

Catalytic Systems in the Formation of this compound

Catalysis plays a pivotal role in the synthesis of nitro compounds, offering pathways that are more efficient, selective, and environmentally benign. Both homogeneous and heterogeneous catalytic systems have been developed for transformations involving nitroalkanes.

Homogeneous Catalysis for Nitroalkane Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions. wikipedia.org In the context of nitroalkane chemistry, homogeneous catalysts are extensively used in hydrogenation and other transformations. sioc-journal.cn While much of the focus has been on heterogeneous catalysts for nitro group reduction, homogeneous catalysts provide the advantage of being readily modifiable through ligand design to fine-tune their catalytic activity and selectivity. wikipedia.orgsioc-journal.cn

Organometallic complexes are prominent examples of homogeneous catalysts. fiveable.me For instance, the hydrogenation of nitro compounds to amines, a common transformation of Henry reaction products, can be achieved using homogeneous catalysts. sioc-journal.cn Alkene isomerization, another reaction relevant to manipulating organic frameworks, can be catalyzed by transition metal complexes through mechanisms involving η¹-alkyl or η³-allyl intermediates. libretexts.org

In the synthesis of β-nitroalcohols via the Henry reaction, various homogeneous catalysts have been explored. These include copper acetate-bis(oxazoline) complexes and cinchona alkaloids, which have been shown to catalyze enantioselective nitroaldol reactions. organic-chemistry.org

Heterogeneous Catalysis for Nitro-Propanediol Derivatives

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. researchgate.net For the synthesis of nitro-diol derivatives, heterogeneous catalysts can be employed in several steps, including the initial condensation and subsequent transformations.

Amberlyst A-21 supported CuI has been reported as a highly efficient heterogeneous catalyst for the three-component nitro-Mannich reaction to synthesize β-nitroamines under solvent-free conditions. nih.gov This demonstrates the potential of supported catalysts in facilitating multicomponent reactions relevant to the synthesis of nitro compounds.

In the context of producing propanediols, heterogeneous catalysis is crucial for the hydrogenolysis of glycerol (B35011), a renewable feedstock. researchgate.net While this process does not directly involve nitro compounds, it showcases the application of heterogeneous catalysts in the synthesis of diols. Catalysts such as copper-based systems are effective for the conversion of glycerol to 1,2-propanediol. researchgate.netnih.gov

For the Henry reaction itself, polymer-supported bases like PS-BEMP have been used as heterogeneous catalysts for the addition of nitroalkanes to aldehydes under solvent-free conditions, providing good yields of nitroaldol products. researchgate.net Amorphous silica-alumina-supported amines have also been found to be excellent heterogeneous catalysts for the nitro-aldol reaction. researchgate.net These examples highlight the growing interest in developing sustainable catalytic systems for the synthesis of nitro compounds and their derivatives.

Data Tables

Table 1: Examples of Catalysts in Henry and Related Reactions

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Asymmetric Henry Reaction | Copper(I)-Bis(sulfonamide)-diamine | Aldehydes, Nitroalkanes | β-Nitroalcohols | organic-chemistry.org |

| Asymmetric Henry Reaction | Chiral Diamine-Cu(OAc)₂ | Aldehydes, Nitroalkanes | β-Nitroalcohols | organic-chemistry.org |

| Nitro-Mannich Reaction | Amberlyst A-21 supported CuI | Aldehydes, Amines, Nitroalkanes | β-Nitroamines | nih.gov |

| Henry Reaction | PS-BEMP (Polymer-supported) | Aldehydes, Nitroalkanes | β-Nitroalcohols | researchgate.net |

| Henry Reaction | Silica-Alumina-supported amines | Aldehydes, Nitroalkanes | β-Nitroalcohols | researchgate.net |

Organocatalysis in C-C Bond Formation at the Nitro-Substituted Carbon

The Henry reaction can be effectively promoted by organocatalysts, which are small organic molecules that accelerate the reaction without being consumed. wikipedia.orgmdpi.com This approach has gained significant attention as a method for controlling the stereochemical outcome of the reaction, although for an achiral molecule like this compound, the focus is on efficiency and yield. researchgate.net

Organocatalysts for the Henry reaction typically function as Brønsted bases or through hydrogen bonding to activate the reactants. researchgate.net Bifunctional catalysts, such as thioureas bearing an amino group, are particularly effective. The thiourea (B124793) moiety can activate the carbonyl group of formaldehyde through hydrogen bonding, making it more electrophilic. Simultaneously, the basic amino group deprotonates the α-carbon of 2-nitrobutane (B1195486) to generate the nucleophilic nitronate anion. mdpi.com

Common classes of organocatalysts applicable to this transformation include:

Guanidines: These are strong organic bases capable of deprotonating the nitroalkane to initiate the reaction. researchgate.net

Amine-Thioureas: These bifunctional catalysts activate both the nitroalkane (via the amine) and the aldehyde (via the thiourea). mdpi.com

Proline and its derivatives: While often used for asymmetric synthesis, their basic secondary amine function can catalyze the reaction.

The use of an organocatalyst is considered a significant modification to the traditional base-catalyzed Henry reaction, offering milder reaction conditions and potentially avoiding side reactions associated with strong inorganic bases. wikipedia.org

Reaction Mechanism Investigations of this compound Formation

The formation of this compound proceeds via a sequential double Henry reaction. All steps in the mechanism are considered reversible. wikipedia.org

Deprotonation: The reaction begins with a base (B:) removing the acidic proton from the carbon atom adjacent to the nitro group (the α-carbon) of 2-nitrobutane. This generates a resonance-stabilized nitronate anion. The pKa of typical nitroalkanes is around 17 in DMSO, making this step feasible with a variety of bases. wikipedia.org

First Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the first molecule of formaldehyde. This C-C bond formation results in a β-nitro alkoxide intermediate.

First Protonation: The alkoxide is protonated by the conjugate acid of the base (HB⁺), yielding 2-nitro-2-propyl-1-ol.

Second Deprotonation: As there is still one acidic proton on the α-carbon, the base removes it to once again form a nitronate anion intermediate.

Second Nucleophilic Attack: This nitronate anion attacks a second molecule of formaldehyde, forming the final carbon skeleton as a new β-nitro alkoxide.

Final Protonation: The final alkoxide is protonated to yield the target product, this compound.

Optimization Strategies for Reaction Yield and Selectivity

Optimizing the synthesis of nitroalcohols involves careful control over reaction parameters to maximize product formation and minimize side reactions, such as dehydration of the alcohol or the Cannizzaro reaction of the aldehyde. wikipedia.org

Solvent Effects in Nitroalcohol Synthesis

The choice of solvent can influence the rate and, in some cases, the selectivity of the Henry reaction, although some studies suggest its influence is not always large. wikipedia.orgnih.gov The solvent's primary role is to solvate the charged intermediates, particularly the nitronate anion.

Polar Aprotic Solvents (e.g., DMSO, THF): These solvents are often effective for Henry reactions. Computational studies on the reaction between nitropropane and benzaldehyde (B42025) have shown that the reaction proceeds more slowly in water than in DMSO. nih.gov This is attributed to the fact that hydrogen bonding between water and the nitronate reactant is weakened in the transition state, leading to a higher activation energy. nih.gov

Polar Protic Solvents (e.g., Water, Ethanol (B145695), Methanol): While the reaction can be slower in water, aqueous media are often explored as an environmentally benign option. nih.govacs.org The use of water can sometimes suppress side reactions. In catalyzed reactions, changing the alcohol solvent (e.g., from methanol (B129727) to ethanol) has been shown to affect the enantiomeric excess, indicating a direct role in the transition state geometry. niscpr.res.in

Solvent-Free Conditions: To improve chemo- and regioselectivity and for environmental benefits, conducting the reaction under solvent-free conditions is a known modification. wikipedia.org

Table 1: Illustrative Impact of Solvent Choice on Henry Reaction Rate

| Solvent Type | Example Solvent | Relative Reaction Rate | Rationale |

| Polar Aprotic | DMSO | Faster | Less stabilization of the ground-state nitronate anion compared to the transition state. nih.gov |

| Polar Protic | Water | Slower | Strong hydrogen-bonding stabilization of the nitronate reactant raises the activation energy. nih.gov |

| Polar Protic | Ethanol | Moderate | Can participate in hydrogen bonding, influencing reaction rates and catalyst performance. niscpr.res.in |

| Non-Polar | Toluene | Variable | Generally less effective at stabilizing the required ionic intermediates. |

Note: This table is illustrative, based on general principles of the Henry reaction. Actual rates depend on specific substrates, catalysts, and conditions.

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental physical parameters that directly affect the kinetics of chemical reactions. solubilityofthings.com

Pressure: The application of high pressure is a known modification to the Henry reaction. wikipedia.org Increasing pressure, particularly in liquid-phase reactions, can increase reaction rates by promoting a transition state that has a smaller volume than the reactants (electrostriction). High pressure can also enhance the chemoselectivity of the reaction, favoring the desired nitroalcohol product over side reactions. wikipedia.org For gas-phase reactions, increasing pressure raises the concentration of reactants, leading to more frequent collisions and a faster rate. solubilityofthings.com

Table 2: Expected Influence of Temperature and Pressure on Reaction Kinetics

| Parameter | Effect on Reaction Rate | Effect on Yield/Selectivity | Principle |

| Increased Temperature | Increases | May decrease yield at equilibrium | Increases kinetic energy of molecules, but can favor the reversible retro-Henry reaction. wikipedia.orgsolubilityofthings.com |

| Decreased Temperature | Decreases | May increase yield at equilibrium | Slows reaction kinetics but can favor the exothermic forward reaction. |

| Increased Pressure | Increases | Can improve selectivity | Favors transition states with smaller volume and increases effective concentration of reactants. wikipedia.orgsolubilityofthings.com |

Note: This table presents general kinetic principles as they apply to the Henry reaction.

Chemical Reactivity and Derivatization Strategies of 2 Nitro 2 Propyl 1,3 Propanediol

Transformations Involving the Nitro Functional Group

The nitro group is a versatile functional group that can undergo several important transformations, including reduction to an amino group, complete removal (denitration), and incorporation into energetic materials.

Reductions to Amino Functionalities (e.g., 2-Amino-2-propyl-1,3-propanediol)

The reduction of the nitro group to a primary amine is a fundamental transformation, yielding 2-Amino-2-propyl-1,3-propanediol, a valuable building block in organic synthesis. This conversion can be achieved through various methods, most notably catalytic hydrogenation and transfer hydrogenation.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroalkanes. libretexts.orglibretexts.org This heterogeneous reaction typically involves the use of molecular hydrogen (H₂) and a metal catalyst. libretexts.org

The generally accepted mechanism for catalytic hydrogenation of a substrate like 2-Nitro-2-propyl-1,3-propanediol involves the following key steps:

Adsorption: Both the nitro compound and molecular hydrogen are adsorbed onto the surface of the metal catalyst. libretexts.orglibretexts.org Common catalysts include finely divided metals such as platinum (e.g., PtO₂, Adams' catalyst), palladium (e.g., Pd on carbon), and nickel (e.g., Raney nickel). libretexts.orglibretexts.org

Hydrogen Activation: The H-H bond of the adsorbed hydrogen molecule is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface. libretexts.org

Stepwise Reduction: The nitro group is then reduced in a stepwise manner. While the exact intermediates can vary, the process generally proceeds through nitroso and hydroxylamino intermediates before the final amine is formed.

Desorption: Once the reduction is complete, the resulting 2-Amino-2-propyl-1,3-propanediol, being more weakly adsorbed, detaches from the catalyst surface, freeing up the active sites for further reaction cycles. libretexts.org

The reaction is typically carried out in a solvent such as ethanol (B145695) or acetic acid under varying pressures of hydrogen gas. libretexts.org

| Catalyst | Typical Conditions | Notes |

| Platinum (PtO₂) | H₂, Ethanol/Acetic Acid, RT, 1-3 atm | Adams' catalyst is reduced in situ by hydrogen to form finely divided platinum metal. libretexts.org |

| Palladium (Pd/C) | H₂, Ethanol, RT, Atmospheric Pressure | A common and effective catalyst for hydrogenations. libretexts.org |

| Raney Nickel | H₂, Ethanol, Neutral Solvent, RT, 3 atm | A finely divided nickel catalyst prepared by reacting a Ni-Al alloy with NaOH. libretexts.org |

This table provides an overview of common catalysts and conditions for catalytic hydrogenation.

Transfer hydrogenation offers a safer and often more convenient alternative to using high-pressure hydrogen gas. ursinus.edu This method utilizes other organic molecules as hydrogen donors in the presence of a catalyst. Formic acid and its derivatives are particularly effective for the reduction of nitro compounds. ursinus.eduresearchgate.net

The reaction mechanism for transfer hydrogenation of a nitroalkane with formic acid typically involves the catalytic decomposition of formic acid to produce hydrogen in situ, which then reduces the nitro group. rsc.org This process can be catalyzed by various metals, with platinum and palladium being particularly effective. rsc.org The use of formic acid can sometimes require milder conditions compared to direct hydrogenation. ursinus.edu

A general representation of this process for this compound is the reaction with a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a suitable catalyst like Pd/C or Pt/C. ursinus.edunih.gov

Denitration Reactions and Their Applications

Denitration, the removal of the nitro group, provides a pathway to access alkanes from nitroalkanes. Radical-induced denitration is a common strategy to achieve this transformation. kyoto-u.ac.jpelsevierpure.com

The mechanism often involves the generation of an alkyl radical intermediate through a single-electron transfer (SET) process. kyoto-u.ac.jpelsevierpure.com For a tertiary nitroalkane like this compound, the process can be initiated by a radical initiator or a photocatalyst. chemrxiv.org The resulting alkyl radical can then be trapped by a hydrogen atom donor to yield the denitrated product, 2-propyl-1,3-propanediol.

These denitrative coupling reactions can also be used to form new carbon-carbon bonds, expanding the synthetic utility of nitroalkanes beyond simple reduction or removal of the nitro group. rsc.orgnih.gov

Reactions Leading to Energetic Derivatives and Precursors

The presence of the nitro group, particularly when adjacent to other electron-withdrawing groups, can make compounds like this compound precursors to energetic materials. While specific research on the energetic derivatives of this compound is not widely published, related structures like 2,2-dinitro-1,3-propanediol are known precursors to energetic plasticizers. lukasiewicz.gov.plgoogle.com

The synthesis of these energetic materials often involves the esterification of the hydroxyl groups with nitrating agents or other energetic moieties. For example, the reaction of a diol with a mixture of nitric and sulfuric acid can lead to the formation of nitrate (B79036) esters, which are highly energetic. The general strategy involves increasing the oxygen balance and the number of nitro or other energetic functional groups in the molecule. researchgate.netuni-muenchen.de The synthesis of 2,2-dinitro-1,3-propanediol-diformate, an energetic plasticizer, from 2,2-dinitro-1,3-propanediol highlights a potential pathway for derivatizing similar compounds. google.com

Reactions of the Hydroxyl Functional Groups

The two primary hydroxyl groups in this compound are key sites for derivatization, allowing for the formation of esters, ethers, and other functionalized molecules. These reactions can be used to modify the physical and chemical properties of the parent compound.

Esterification is a common reaction of the hydroxyl groups. For instance, reaction with acyl chlorides or anhydrides in the presence of a base can yield the corresponding diester. A patent describes the esterification of the related compound 2,2-dinitro-1,3-propanediol with acetic formic anhydride (B1165640) to produce an energetic plasticizer. google.com A similar reaction with this compound would be expected to proceed under similar conditions.

Esterification Reactions and Kinetic Studies

The presence of two primary hydroxyl groups in this compound allows for esterification to form mono- or di-esters. These reactions typically involve reaction with carboxylic acids, acid chlorides, or acid anhydrides.

Standard esterification with carboxylic acids is generally catalyzed by a strong acid and is a reversible process. The equilibrium can be shifted towards the product by removing water as it is formed. More reactive acylating agents like acid chlorides and anhydrides can also be employed, often in the presence of a base to neutralize the acidic byproduct.

Table 1: General Conditions for Esterification of Diols

| Acylating Agent | Catalyst/Base | Solvent | Temperature | General Observations |

| Carboxylic Acid | H₂SO₄, TsOH | Toluene, Hexane | Reflux | Requires water removal (e.g., Dean-Stark trap) to drive equilibrium. |

| Acid Chloride | Pyridine, Et₃N | CH₂Cl₂, THF | 0 °C to RT | Generally fast and high yielding. |

| Acid Anhydride | Pyridine, DMAP | CH₂Cl₂ | RT to Reflux | Effective for complete acylation. |

This table presents generalized conditions for diol esterification and is not based on specific experimental data for this compound.

Kinetic investigations of esterification reactions are crucial for optimizing reaction conditions and understanding the reaction mechanism. youtube.com For a reaction between a diol and a carboxylic acid, the rate is typically dependent on the concentrations of the diol, the carboxylic acid, and the catalyst. The steric hindrance around the hydroxyl groups of this compound would be a key parameter to investigate in a detailed kinetic study.

Etherification and Cyclic Acetal/Ketal Formation

The hydroxyl groups of this compound can undergo etherification to form ethers. A common method for this transformation is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. vaia.commasterorganicchemistry.compressbooks.pubyoutube.comscience.gov For a diol like this compound, this can lead to the formation of mono- or di-ethers, depending on the stoichiometry of the reagents.

The formation of cyclic ethers is also a possibility through intramolecular Williamson ether synthesis if a suitable leaving group is introduced at one of the hydroxyl positions.

Furthermore, the 1,3-diol moiety of this compound is well-suited for the formation of cyclic acetals and ketals upon reaction with aldehydes and ketones, respectively. youtube.comquimicaorganica.orgchemtube3d.comorganic-chemistry.orglibretexts.org This reaction is typically acid-catalyzed and is often used as a method for protecting the diol functionality or the carbonyl group. The formation of a six-membered 1,3-dioxane (B1201747) ring is generally favored.

Table 2: Representative Reactions of the Diol Moiety

| Reaction | Reagents | Product Type | General Conditions |

| Williamson Ether Synthesis | 1. NaH, KH2. R-X (Alkyl Halide) | Mono- or Diether | Anhydrous polar aprotic solvent (e.g., THF, DMF) |

| Cyclic Acetal/Ketal Formation | Aldehyde or Ketone, H⁺ (cat.) | 1,3-Dioxane derivative | Toluene, with azeotropic removal of water |

This table illustrates general reaction pathways for diols and does not represent specific experimental outcomes for this compound.

Oxidation Pathways of Diol Moieties

The primary hydroxyl groups of this compound can be oxidized to various oxidation states, depending on the oxidizing agent and reaction conditions. Mild oxidation can yield the corresponding hydroxy aldehyde or dialdehyde. Stronger oxidizing agents can lead to the formation of a dicarboxylic acid. The presence of the tertiary nitro group can influence the reactivity and selectivity of the oxidation process. It is important to choose oxidation conditions that are compatible with the nitro group, which can be sensitive to certain oxidants.

While specific studies on the oxidation of this compound are not prevalent, general methods for the oxidation of primary alcohols to aldehydes include the use of reagents like pyridinium (B92312) chlorochromate (PCC) or Swern oxidation. Oxidation to carboxylic acids can be achieved with stronger oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Derivatization for Advanced Chemical Intermediates

The functional groups of this compound offer multiple points for derivatization, enabling its use as a precursor for more complex chemical intermediates. For instance, the nitro group can be reduced to a primary amine, opening up a wide range of subsequent transformations. The reduction of a tertiary nitro group can be challenging but is achievable under specific catalytic hydrogenation conditions. nowgonggirlscollege.co.in The resulting amino diol is a valuable building block for the synthesis of various compounds, including pharmaceuticals and polymers.

Furthermore, the diol functionality can be converted into other functional groups. For example, conversion to a dihalide followed by substitution reactions can introduce a variety of substituents. The combination of reactions at both the nitro and diol functionalities allows for the synthesis of a diverse array of multifunctional molecules. For example, the synthesis of 1,3-diazido-2-methyl-2-nitropropane from the corresponding nitrodiol highlights a pathway to energetic materials. researchgate.net

Mechanistic Studies of Complex Chemical Transformations

The reactions of this compound can involve intricate mechanisms. The tertiary nature of the nitro group is a key feature; unlike primary and secondary nitroalkanes, it lacks an alpha-hydrogen and therefore does not readily form a nitronate anion under basic conditions. dspaces.orglkouniv.ac.in This influences its reactivity in base-catalyzed reactions.

Mechanistic studies of the reactions of this compound would likely focus on the interplay between the functional groups. For example, in the formation of cyclic acetals, understanding the stereochemical outcome would be of interest. In derivatization reactions, the potential for intramolecular interactions between the nitro group and the hydroxyl groups or their derivatives could lead to unexpected reaction pathways.

While specific mechanistic studies for this compound are not widely reported, the general principles of reaction mechanisms for nitro compounds and diols provide a framework for predicting its behavior. nowgonggirlscollege.co.inwikipedia.org For instance, the reduction of the nitro group is expected to proceed through nitroso and hydroxylamine (B1172632) intermediates. The acid-catalyzed reactions of the diol moiety will involve protonation of a hydroxyl group to form a good leaving group.

Advanced Spectroscopic and Analytical Characterization Methodologies

Principles of Spectroscopic Elucidation for 2-Nitro-2-propyl-1,3-propanediol

The definitive characterization of this compound, a molecule with a quaternary carbon center, a nitro group, and two primary alcohol functions, relies on a combination of spectroscopic techniques. Each method provides unique and complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy maps out the carbon-hydrogen framework, vibrational spectroscopy (Infrared and Raman) identifies functional groups by their characteristic vibrations, and Mass Spectrometry (MS) determines the molecular weight and provides clues to the structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By observing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR can establish the connectivity of atoms and even provide insight into the three-dimensional shape (conformation) of the molecule.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for the protons of the propyl group and the hydroxymethyl (-CH₂OH) groups.

Propyl Group: The propyl chain (-CH₂CH₂CH₃) would give rise to three distinct signals: a triplet for the terminal methyl (CH₃) protons, a multiplet (sextet) for the central methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons adjacent to the quaternary carbon.

Hydroxymethyl Groups: The four protons of the two equivalent -CH₂OH groups would likely appear as a single signal, a singlet, due to the absence of adjacent protons for coupling. The hydroxyl (-OH) protons themselves would also produce a signal, typically a broad singlet, whose chemical shift can be concentration and solvent dependent.

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. For this compound, one would expect to see six distinct carbon signals:

One quaternary carbon atom, to which the nitro group and the propyl group are attached. This signal would appear at a characteristic downfield shift due to the electron-withdrawing effect of the nitro group.

Two equivalent carbons of the hydroxymethyl (-CH₂OH) groups.

Three distinct carbons corresponding to the propyl chain.

Table 1: Representative ¹³C NMR Data for Analogs of this compound

| Compound | Quaternary C-NO₂ (ppm) | -CH₂OH (ppm) | Alkyl Group Carbons (ppm) |

|---|---|---|---|

| 2-Methyl-2-nitro-1,3-propanediol (B193712) chemicalbook.com | ~92 | ~65 | ~20 (CH₃) |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed. Techniques like COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the propyl group, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range couplings (over 2-3 bonds), which would definitively connect the propyl group and the hydroxymethyl groups to the central quaternary carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy measures the absorption of energy by a molecule, causing its bonds to stretch, bend, or vibrate. Both Infrared (IR) and Raman spectroscopy provide a characteristic fingerprint of the functional groups present.

For this compound, the key expected vibrational bands are:

O-H Stretch: A strong, broad band in the IR spectrum, typically around 3300-3400 cm⁻¹, characteristic of the hydroxyl groups.

C-H Stretch: Multiple bands in the region of 2850-3000 cm⁻¹ from the propyl and hydroxymethyl groups.

N-O Stretch (Nitro Group): Two strong absorption bands are characteristic of the nitro group. An asymmetric stretch typically appears around 1540-1560 cm⁻¹ and a symmetric stretch around 1370-1390 cm⁻¹. The exact positions are sensitive to the electronic environment.

C-N Stretch: A weaker band associated with the carbon-nitrogen bond.

C-O Stretch: A strong band for the primary alcohol C-O bond, usually found in the 1050-1150 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric N-O stretch of the nitro group often gives a strong Raman signal. Spectra of related compounds like 2-Methyl-2-nitro-1,3-propanediol and 2-Ethyl-2-nitro-1,3-propanediol (B1594928) confirm the presence of these characteristic bands. nih.govchemicalbook.comnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on the fragmentation pattern observed after ionization. The monoisotopic mass of this compound (C₆H₁₃NO₄) is 163.08446 Da. uni.lu

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z = 163 might be observed. However, nitroalkanes and alcohols are often prone to fragmentation. Common fragmentation pathways would include:

Loss of the nitro group (-NO₂), leading to a fragment at m/z = 117.

Loss of a hydroxymethyl radical (-CH₂OH), resulting in a fragment at m/z = 132.

Loss of water (-H₂O) from the molecular ion.

Cleavage of the propyl chain.

Predicted mass spectrometry data for various adducts of the parent molecule further aids in its identification. uni.lu

Table 2: Predicted Mass Spectrometry Adducts for this compound

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 164.09174 |

| [M+Na]⁺ | 186.07368 |

| [M-H]⁻ | 162.07718 |

Data sourced from PubChemLite (CID 138550). uni.lu

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful method for separating and identifying components in a mixture. oiv.int In the context of analyzing this compound, the sample would first be vaporized and passed through a GC column, which separates it from any impurities or starting materials based on boiling point and polarity. As the pure compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for definitive identification. This technique is invaluable for purity assessment and for identifying by-products in a synthesis reaction. The analysis of similar propanediol (B1597323) compounds by GC-MS is a well-established method. oiv.intoiv.int

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of this compound. Unlike nominal mass spectrometry, HRMS provides the accurate mass of the molecule and its fragments with high precision, typically to four or more decimal places. This level of accuracy allows for the determination of the elemental composition of the parent ion and its fragments, significantly enhancing the confidence in its identification.

The theoretical exact mass of the neutral molecule of this compound (C₆H₁₃NO₄) is 163.08445790 Da. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) with high resolution, the empirical formula can be confirmed, distinguishing it from other potential isobaric compounds. This capability is crucial in complex sample analysis where multiple components may have the same nominal mass.

Chromatographic Separation and Quantitative Analysis Techniques

Chromatographic methods are essential for separating this compound from impurities or other components within a mixture before its analysis and quantification.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of semi-volatile and volatile compounds like propanediol derivatives. oiv.intoiv.int For a polar compound such as this compound, a polar capillary column is typically employed. oiv.intoiv.int These columns have a stationary phase with polar functional groups that can interact with the polar diol and nitro groups of the analyte, allowing for effective separation from non-polar matrix components.

The principle involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through the column. Separation occurs based on the differential partitioning of the analyte between the mobile phase and the stationary phase. The temperature of the column is often programmed to increase during the analysis to ensure the timely elution of compounds with varying boiling points. researchgate.net Following separation, the analyte passes into the mass spectrometer for detection and identification, which is based on its unique retention time and mass spectrum. oiv.intoiv.int GC is also a standard method for determining the purity of related diols, with assays often specifying a purity of ≥97.5%. thermofisher.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are primary techniques for the analysis of non-volatile or thermally labile compounds like this compound. Reverse-phase (RP) chromatography is a common mode used for such polar analytes. sielc.comsielc.com

A specific method for a structurally similar compound, 2-(Hydroxymethyl)-2-nitro-1,3-propanediol, utilizes a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid modifier. sielc.comsielc.com For detection by mass spectrometry (LC-MS), a volatile acid like formic acid is used instead of a non-volatile acid like phosphoric acid to ensure compatibility with the MS interface. sielc.comsielc.com UPLC, which uses columns with smaller particle sizes (e.g., sub-2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com These LC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

Emerging and Specialized Analytical Techniques

Beyond standard chromatographic and spectrometric methods, specialized techniques offer deeper insights into the structural and physicochemical properties of this compound.

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If this compound can be crystallized, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and the conformation of the molecule. It would also reveal information about intermolecular interactions, such as hydrogen bonding, and how the molecules pack within the crystal lattice. This information is invaluable for understanding its physical properties and for computational modeling. Currently, specific crystallographic data for this compound is not widely available in open-access crystallographic databases.

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, allowing for the differentiation of isomers that may not be separable by chromatography or mass spectrometry alone. nih.gov The key parameter measured in IMS is the collision cross section (CCS), which is a measure of the ion's rotational average projected area.

For this compound, predicted CCS values have been calculated for various adducts using computational methods. uni.lu This data serves as a valuable reference for identifying the compound in complex mixtures using IMS-MS.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct | m/z (mass/charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 164.09174 | 133.8 |

| [M+Na]⁺ | 186.07368 | 139.9 |

| [M-H]⁻ | 162.07718 | 131.6 |

| [M+NH₄]⁺ | 181.11828 | 152.6 |

| [M+K]⁺ | 202.04762 | 135.2 |

| [M+H-H₂O]⁺ | 146.08172 | 134.6 |

| [M+HCOO]⁻ | 208.08266 | 155.0 |

| [M+CH₃COO]⁻ | 222.09831 | 166.9 |

Data calculated using CCSbase and sourced from PubChem.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques offer a synergistic approach to chemical analysis, where the separation power of chromatography is directly coupled with the identification capabilities of spectroscopy. For a polar molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent and widely applied hyphenated methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to the presence of two polar hydroxyl groups, this compound may require derivatization prior to GC-MS analysis to enhance its volatility and thermal stability, and to improve chromatographic peak shape. nist.govsigmaaldrich.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization strategy for compounds containing hydroxyl groups. researchgate.net

The gas chromatograph separates the derivatized analyte from other components in a mixture based on its partitioning between a stationary phase within a capillary column and a mobile gas phase. Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are then separated based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a chemical fingerprint. wikipedia.org

The fragmentation of aliphatic nitro compounds in EI-MS is well-characterized and primarily involves the loss of the nitro group (NO₂) and nitrous acid (HNO₂). cir-safety.org For the trimethylsilyl (B98337) (TMS) derivative of this compound, characteristic fragments would also arise from the silyl (B83357) groups and the carbon skeleton.

Interactive Data Table: Predicted GC-MS Data for Derivatized this compound

| Parameter | Value |

| Compound | bis(trimethylsilyl)-2-Nitro-2-propyl-1,3-propanediol |

| Molecular Formula | C₁₂H₂₉NO₄Si₂ |

| Molecular Weight | 307.5 g/mol |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Oven Program | 70°C (2 min), then 10°C/min to 280°C (5 min hold) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Predicted Major Fragments (m/z) | 292 [M-CH₃]⁺, 261 [M-NO₂]⁺, 217 [M-CH₂OTMS]⁺, 73 [Si(CH₃)₃]⁺ |

Note: The data presented in this table is predictive, based on the known fragmentation patterns of similar nitroalkanes and silylated diols, and serves as a guide for method development.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography is ideally suited for the analysis of polar, non-volatile, and thermally labile compounds like this compound, often without the need for derivatization. researchgate.net In LC-MS, the compound is separated by a liquid mobile phase on a solid stationary phase, typically a packed column. Reversed-phase chromatography, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol (B129727) mixtures), is a common approach for such analytes. researchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer via an interface that removes the solvent and ionizes the molecule. Electrospray ionization (ESI) is a soft ionization technique frequently used for polar molecules, which typically produces a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. researchgate.net

Tandem mass spectrometry (LC-MS/MS) provides an additional layer of specificity and structural information. In this technique, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and subjected to collision-induced dissociation (CID) to generate product ions. These product ions are characteristic of the molecule's structure and can be used for highly selective and sensitive quantification through selected reaction monitoring (SRM). chemicalbook.com

Interactive Data Table: Predicted LC-MS/MS Data for this compound

| Parameter | Value |

| Compound | This compound |

| Molecular Formula | C₆H₁₃NO₄ |

| Molecular Weight | 163.17 g/mol |

| LC Column | C18 reversed-phase (e.g., 150 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 164.09 [M+H]⁺ |

| Predicted Product Ions (m/z) | 146.08 [M+H-H₂O]⁺, 118.08 [M+H-NO₂]⁺, 98.07 [M+H-H₂O-HNO₂]⁺ |

Note: The data in this table is predictive and based on the analysis of similar nitro-diol compounds. Actual values may vary depending on the specific instrument and conditions used.

The comprehensive data generated by these hyphenated techniques, including retention times and mass spectral fragmentation patterns, allows for the confident identification and accurate quantification of this compound in complex matrices. The selection between GC-MS and LC-MS will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and the presence of other analytes of interest.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Molecular Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Nitro-2-propyl-1,3-propanediol, these methods could provide a detailed picture of its electronic landscape and conformational preferences.

Electronic Structure and Bonding Analysis

An analysis of the electronic structure of this compound would elucidate the nature of its chemical bonds and the distribution of electron density. Techniques such as Natural Bond Orbital (NBO) analysis could be employed to understand the hybridization of atomic orbitals and the nature of the covalent bonds, including the C-N bond of the nitro group and the C-C and C-O bonds of the propanediol (B1597323) backbone.

The presence of the electron-withdrawing nitro group is expected to significantly influence the electronic properties of the molecule. This group would likely induce a dipole moment, the magnitude and orientation of which could be precisely calculated. The calculated dipole moment for 2-propyl-2-nitro-1,3-propanediol is 3.49 D. ufms.br The distribution of partial charges on each atom, a result of the varied electronegativity of the constituent elements (oxygen, nitrogen, carbon, and hydrogen), could also be determined. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

A hypothetical table of calculated electronic properties for this compound, based on density functional theory (DFT) calculations, is presented below.

| Property | Predicted Value |

| Dipole Moment (Debye) | Data not available |

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Mulliken Atomic Charges | Data not available for specific atoms |

This table is for illustrative purposes, as specific computational data for this compound is not present in the searched literature.

Conformational Analysis and Energy Landscapes

The flexibility of the propyl and hydroxymethyl groups in this compound allows for a variety of spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. pharmacy180.com By systematically rotating the dihedral angles of the key rotatable bonds (e.g., C-C bonds of the propyl chain, C-C bonds of the propanediol backbone), a potential energy surface can be mapped. pharmacy180.com

This energy landscape would reveal the most stable conformations (local and global minima) of the molecule. These low-energy conformers are the most likely to be populated at a given temperature. The energy barriers between these conformers, which represent the energy required to transition from one conformation to another, could also be calculated. Intramolecular hydrogen bonding between the hydroxyl groups and the nitro group is a potential stabilizing interaction that would be a key focus of such an analysis.

A hypothetical table summarizing the relative energies of different conformers of this compound is shown below.

| Conformer | Dihedral Angles (°) | Relative Energy (kcal/mol) |

| Global Minimum | Data not available | 0.00 |

| Local Minimum 1 | Data not available | Data not available |

| Local Minimum 2 | Data not available | Data not available |

| Transition State 1 | Data not available | Data not available |

This table is for illustrative purposes, as specific computational data for this compound is not present in the searched literature.

Reaction Mechanism Predictions and Energy Barrier Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its decomposition pathways or its reactions with other chemical species.

Potential Energy Surface Mapping

A detailed mapping of the potential energy surface (PES) provides a comprehensive view of a chemical reaction. uni.lu The PES is a multidimensional surface that represents the potential energy of a system as a function of the geometric coordinates of its atoms. uni.lu For a reaction involving this compound, the PES would show the energy minima corresponding to the reactants and products, as well as the transition states that connect them. uni.lu The reaction pathway, or the minimum energy path from reactants to products, can be traced on this surface. This provides a visual and quantitative understanding of the reaction mechanism.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. An MD simulation of this compound in a solvent, such as water, would provide insights into its intermolecular interactions.

These simulations could reveal the nature of hydrogen bonding between the hydroxyl groups of the diol and water molecules, as well as interactions involving the nitro group. The radial distribution functions derived from MD simulations would quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute molecule. This information is crucial for understanding the solvation of this compound and its behavior in solution.

A hypothetical table of intermolecular interaction parameters that could be derived from MD simulations is provided below.

| Interaction Type | Average Distance (Å) | Average Interaction Energy (kcal/mol) |

| O-H (diol) --- O (water) | Data not available | Data not available |

| N-O (nitro) --- H (water) | Data not available | Data not available |

This table is for illustrative purposes, as specific computational data for this compound is not present in the searched literature.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational models can simulate these interactions and predict how different solvent environments affect the molecule's conformation and properties.

The polarity of the solvent is a critical factor. In polar solvents, such as water, the diol's hydroxyl (-OH) groups and the nitro (-NO2) group can form hydrogen bonds with solvent molecules. These interactions can stabilize certain conformations of the molecule. For instance, conformations that expose the polar groups to the solvent are likely to be energetically favored.

In non-polar solvents, intramolecular hydrogen bonding between the hydroxyl groups and the nitro group of the same molecule may become more prevalent. This can lead to a more compact, folded conformation. The choice of solvent can also impact the compound's reactivity and solubility. For example, the dissolution of related compounds like 2-bromo-2-nitro-1,3-propanediol in water is an endothermic process. atamanchemicals.com

Computational studies on similar diols, such as 1,2-propanediol and 2,3-butanediol, have shown that the molecular structure and the presence of substituents significantly affect their interaction with solvents. mdpi.com For example, the miscibility of related ketals with water decreases as the size of alkyl substituents increases. mdpi.com These findings suggest that the propyl group in this compound will influence its solubility and interaction with different solvents.

Self-Assembly and Aggregation Phenomena

The ability of this compound to form ordered structures through self-assembly and aggregation is a key area of theoretical investigation. These phenomena are primarily driven by non-covalent interactions, such as hydrogen bonding and van der Waals forces.

The presence of two hydroxyl groups and a nitro group provides multiple sites for hydrogen bonding. In the solid state, this can lead to the formation of extensive hydrogen-bonded networks, resulting in a crystalline structure. The specific arrangement of molecules in the crystal lattice, or polymorphism, can be influenced by factors like the solvent used for crystallization. Computational methods can be employed to predict stable crystal structures and explore different polymorphic forms. For instance, the related compound 2-bromo-2-nitro-1,3-propanediol exhibits polymorphism, undergoing a lattice rearrangement at temperatures between 100 to 105 °C. atamanchemicals.com

In solution, depending on the concentration and solvent, molecules of this compound may aggregate to form clusters. The stability and size of these aggregates can be studied using molecular dynamics simulations. These simulations can provide a dynamic picture of how molecules come together and interact over time.

Applications in Advanced Materials and Chemical Synthesis

Role as a Monomer or Building Block in Polymer Science

The diol functionality of 2-Nitro-2-propyl-1,3-propanediol theoretically allows it to act as a monomer in polymerization reactions.

Precursors for Polyurethane Systems

While diols are fundamental to the synthesis of polyurethanes, there is a lack of specific studies demonstrating the use of this compound as a precursor for polyurethane systems. In contrast, research has been conducted on polyurethanes based on other nitro-diols, such as 2,2-dinitropropane-1,3-diol (B1619563), which have been investigated as potential energetic binders. researchgate.net The synthesis of these polyurethanes typically involves a polyaddition reaction with diisocyanates like hexamethylene diisocyanate (HMDI). researchgate.net The general principle of polyurethane synthesis involves the reaction of diols with diisocyanates to form the characteristic urethane (B1682113) linkages. ontosight.aigoogle.com

Components in Resin and Coating Formulations

Synthesis of Novel Polymeric Architectures

The bifunctional nature of this compound makes it a candidate for the synthesis of new polymeric structures. The hydroxyl groups can participate in esterification or etherification reactions to form the polymer backbone, while the nitro group could be modified post-polymerization to introduce other functionalities. There is, however, a scarcity of published research on the synthesis of novel polymeric architectures specifically using this compound.

Intermediate in Fine Chemical Production

The reactivity of the nitro and hydroxyl groups suggests that this compound could serve as a valuable intermediate in the synthesis of more complex molecules.

Precursors for Specialty Organic Syntheses

There is limited specific information on the use of this compound as a precursor in specialty organic syntheses. However, the synthesis of related compounds provides some insight. For instance, the sodium salt of 2-nitro-1,3-propanediol is produced from nitromethane (B149229) and paraformaldehyde, indicating its role as a reactive intermediate. google.com Furthermore, energetic azidonitrate derivatives have been synthesized from the related compound nitroisobutylglycerol (2-hydroxymethyl-2-nitropropane-1,3-diol). mdpi.com The reduction of the nitro group in the related compound 2-bromo-2-nitro-1,3-propanediol (bronopol) to an amino group has also been explored, suggesting a potential synthetic pathway for creating amino diols from nitro-diol precursors. nveo.org

Development of New Chemical Processes

The development of new chemical processes involving this compound is not well-documented. The synthesis of its brominated analogue, 2-bromo-2-nitro-1,3-propanediol, involves the reaction of nitromethane with paraformaldehyde followed by bromination, a process for which continuous production methods have been developed. atamanchemicals.comgoogle.com This indicates that the core structure of 2-nitro-propanediols can be part of scalable chemical processes.

Applications in Specialty Chemical Formulations

The presence of the nitro group and the diol functionality allows for the chemical modification of this compound to synthesize specialty chemicals with tailored properties for specific applications, most notably as components in energetic formulations.

A key example of this application is the synthesis of 1,3-diazido-2-ethyl-2-nitropropane (DAENP), an energetic plasticizer, which utilizes the closely related starting material, 2-ethyl-2-nitro-1,3-propanediol (B1594928). tandfonline.com The synthesis proceeds in a three-step process:

Condensation: 1-nitropropane (B105015) is condensed with formaldehyde (B43269) to yield 2-ethyl-2-nitro-1,3-propanediol. This step is analogous to the synthesis of the parent compound, this compound.

Tosylation: The diol is then reacted with p-toluenesulfonyl chloride (tosyl chloride) to convert the hydroxyl groups into tosylate leaving groups, forming 2-ethyl-2-nitro-1,3-bis(p-toluene sulfonyl) propyl ester. tandfonline.com

Azidation: The tosylated compound is subsequently reacted with an azide (B81097) salt, such as sodium azide, to replace the tosylate groups with energetic azido (B1232118) (N₃) groups, yielding the final product, DAENP. tandfonline.com

This synthetic route demonstrates how the 2-nitro-2-alkyl-1,3-propanediol backbone can be functionalized to introduce energetic moieties. The resulting plasticizer, DAENP, exhibits properties that make it suitable for use with energetic binders like glycidyl (B131873) azide polymer (GAP) and poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO). tandfonline.com

Research into derivatives of similar diols, such as 2,2-dinitropropane-1,3-diol (DNPD), has also yielded a range of energetic plasticizers. researchgate.net By reacting DNPD with various acyl chlorides, researchers have synthesized esters with varying chain lengths. These studies aim to optimize properties like glass transition temperature, thermal stability, and energy content for use in advanced propellant and explosive formulations. researchgate.netresearchgate.net A notable example is 2,2-dinitro-1,3-propanediol diformate (ADDF), which has been developed as a low-sensitivity energetic plasticizer. google.com

Below is a data table summarizing the properties of the energetic plasticizer DAENP, synthesized from a close analogue of this compound.

| Property | Value | Reference |

| Thermal Stability (Decomposition Temp.) | 196 °C | tandfonline.com |

| Energy Output | 2,056 J/g | tandfonline.com |

| Glass Transition Temperature (Tg) | -96.76 °C | tandfonline.com |

While the primary focus of research into derivatives of this compound is on their application in explosives and propellants, the principles of their synthesis and energy release are relevant to the broader field of energetic materials, including those designed for non-explosive applications. These applications typically involve a controlled, rapid release of energy to perform work, rather than a detonation.

The main role in this area of research is in the development of gas-generating compositions and solid propellants where the burn rate is a critical, controlled parameter. The energetic plasticizers synthesized from nitro-diol precursors play a crucial role in moderating the combustion behavior of the final formulation. By plasticizing the binder, they ensure the mechanical integrity of the propellant grain during combustion and can influence the burn rate.

The research into low-sensitivity energetic materials is also relevant. For instance, the development of plasticizers like 2,2-dinitro-1,3-propanediol diformate (ADDF) is aimed at creating explosive compositions with reduced sensitivity to shock and friction, making them safer to handle and transport. google.com This characteristic of controlled and less sensitive energy release is desirable in applications where a high-energy output is needed without the risk of accidental detonation.

Furthermore, the study of high-energy density materials like cubane (B1203433) and its derivatives provides a conceptual parallel. These molecules store a large amount of energy due to ring strain and can be functionalized for controlled energy storage and release, which is a key goal in non-explosive energetic material research. wikipedia.org While chemically distinct, the objective of tailoring molecular structure for controlled energy release is a shared theme.

Catalytic Applications of this compound Derivatives

Currently, there is limited to no publicly available scientific literature detailing the specific use of this compound or its derivatives as catalysts themselves. The primary role of catalysis in the context of this compound is in its synthesis or the synthesis of its derivatives. For example, catalysts are employed in the condensation reaction to form the diol backbone and in subsequent functionalization steps. However, research into the catalytic activity of the final, functionalized derivatives of this compound is not a prominent area of investigation based on available information.

Environmental Transformation and Degradation Pathways

Abiotic Chemical Degradation Mechanisms in Environmental Matrices

Abiotic degradation encompasses chemical reactions that occur without the involvement of living organisms. These processes, including hydrolysis, photodegradation, and oxidation-reduction reactions, are significant in determining the environmental persistence of 2-Nitro-2-propyl-1,3-propanediol.